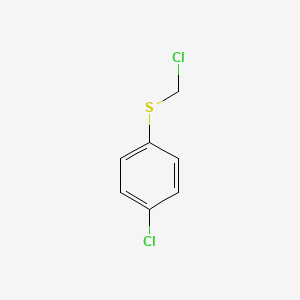

Chloromethyl 4-chlorophenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJUCMIJGVAEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064593 | |

| Record name | Chloromethyl 4-chlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-90-5 | |

| Record name | 1-Chloro-4-[(chloromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-((chloromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-[(chloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethyl 4-chlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl 4-chlorophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context in Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast field with implications for materials science, pharmaceuticals, and agriculture. wikipedia.org Within this domain, aryl sulfides and their derivatives are crucial structural motifs. nih.gov Chloromethyl 4-chlorophenyl sulfide (B99878) serves as a key representative of α-halo sulfides, a class of compounds recognized for their utility as alkylating agents. sigmaaldrich.com

The significance of this compound lies in its reactivity. The carbon-chlorine bond in the chloromethyl group is activated by the adjacent sulfur atom, making it susceptible to nucleophilic substitution reactions. This property allows for the introduction of the (4-chlorophenyl)thiomethyl group into various molecular scaffolds. For instance, it has been employed as an alkylating reagent in the microwave-assisted synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives and as a starting material for producing (4-chlorophenylthio)methyl acetate (B1210297). sigmaaldrich.com

Furthermore, the study of its reaction kinetics, particularly solvolysis, provides valuable insights into reaction mechanisms. Research on the solvolysis of chloromethyl 4-chlorophenyl sulfide in a range of hydroxylic solvents has contributed to a deeper understanding of the factors governing the reactivity of (phenylthio)methyl chlorides. sigmaaldrich.com The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electron density of the sulfur atom, thereby modulating the stability of potential intermediates and affecting reaction rates. This makes it an important substrate for mechanistic and structure-reactivity relationship studies in organosulfur chemistry. datapdf.com

Historical Perspectives and Early Research on Chloromethyl Aryl Sulfides

The investigation of α-halo sulfides, the class to which chloromethyl 4-chlorophenyl sulfide (B99878) belongs, has a history rooted in the fundamental exploration of organic reaction mechanisms. Early studies, such as those by F. G. Bordwell and his collaborators in the 1950s, were pivotal in elucidating the behavior of these compounds. acs.orgacs.org A significant focus of this early work was on the hydrolysis of chloromethyl aryl sulfides. acs.org

Initial research aimed to understand the kinetics and mechanism of the hydrolysis of these compounds in aqueous dioxane solutions. datapdf.com These studies revealed that the hydrolysis rates for various substituted chloromethyl aryl sulfides followed a first-order kinetic law and were notably independent of the hydrogen ion concentration. This finding was crucial as it helped to discard an earlier proposed mechanism that involved the formation of a sulfonium (B1226848) salt complex as a necessary first step. datapdf.com The older theory suggested that the reaction was autocatalyzed by the hydrochloric acid produced, which was not supported by the detailed kinetic data. datapdf.com

Instead, the research demonstrated a systematic variation in hydrolysis rates with different substituents on the aryl ring, fitting well with the Hammett equation. This indicated that the reaction mechanism involved a direct displacement of the chloride ion, with the rate being influenced by the electronic effects of the substituents on the phenyl ring. The synthesis of these compounds for kinetic studies was often achieved through the chlorination of the corresponding methyl aryl sulfides using reagents like sulfuryl chloride. datapdf.comacs.org This foundational work laid the groundwork for understanding the reactivity of α-chloro sulfides and established them as important substrates for studying nucleophilic substitution reactions. datapdf.comacs.org

Scope and Research Objectives for Chloromethyl 4 Chlorophenyl Sulfide Studies

Direct Halogenation Approaches for Thioethers

Direct halogenation strategies involve the introduction of a halogen onto a carbon atom adjacent to the sulfur atom of a thioether. A prominent method for synthesizing aryl chloromethyl sulfides, including the target compound, involves the reaction of an appropriate alkali aromatic mercaptide with a dihalomethane.

A patented process details the synthesis of aryl chloromethyl sulfides in excellent yields by reacting an alkali aromatic mercaptide, such as sodium 4-chlorophenyl mercaptide, with bromochloromethane (B122714). google.com The starting mercaptide is typically prepared by treating the corresponding thiophenol (4-chlorothiophenol) with a base like sodium hydroxide. The reaction is facilitated by a phase-transfer catalyst, specifically a quaternary ammonium (B1175870) salt with ten or more carbon atoms, which enhances the solubility and reactivity of the mercaptide in the organic phase. google.com

The reaction can be summarized as follows: Cl-C₆H₄-S⁻Na⁺ + BrCH₂Cl → Cl-C₆H₄-SCH₂Cl + NaBr

In this process, bromochloromethane is often used in excess and can serve as the liquid reaction medium itself. google.com

Functional Group Interconversion Strategies in Organosulfur Synthesis

Functional group interconversion is a cornerstone of organic synthesis, and several such strategies can be employed to produce this compound. The most fundamental of these is the Williamson ether synthesis-analog for thioethers, which involves the nucleophilic substitution of a halide by a thiolate. youtube.com

This approach utilizes 4-chlorothiophenol (B41493) as the sulfur nucleophile precursor. The thiophenol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiophenolate. This thiolate then reacts with a chloromethylating agent, such as chloromethyl bromide or a similar C1 electrophile, via an Sₙ2 mechanism to form the desired product. youtube.com

Advanced methods for forming aryl-sulfur bonds, which are a key feature of the target molecule, often rely on transition metal catalysis. These methods can involve the cross-coupling of aryl halides with a sulfur source. organic-chemistry.orgmdpi.com For instance, copper or palladium catalysts are widely used to couple aryl halides or arylboronic acids with thiols or other sulfur-containing reagents. organic-chemistry.orgacs.orgresearchgate.net While not a direct synthesis of the chloromethyl group, these functional group interconversions are fundamental to creating the 4-chlorophenyl sulfide backbone from various aromatic precursors.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing side reactions.

For the direct halogenation approach using a phase-transfer catalyst, several factors can be fine-tuned. google.com

| Parameter | Condition | Rationale |

| Temperature | 20°C to 65°C | Balances reaction rate with the prevention of side product formation. Lower temperatures may slow the reaction, while higher temperatures could lead to undesired byproducts. google.com |

| Catalyst | Quaternary ammonium salt | A phase-transfer catalyst is essential for shuttling the thiophenolate anion from the aqueous/solid phase to the organic phase where it reacts with bromochloromethane. google.com |

| Solvent | Excess bromochloromethane | Using the reactant as the solvent maximizes its concentration and drives the reaction forward. google.com |

| Reactant Ratio | Excess dihalomethane | Ensures complete conversion of the limiting mercaptide. |

In metal-catalyzed syntheses of the aryl sulfide backbone, optimization involves screening the catalyst, ligand, base, and solvent. For copper-catalyzed C-S coupling, for example, the choice of ligand (like 1,10-phenanthroline) and base (like K₂CO₃) can significantly impact reaction efficiency. organic-chemistry.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of aryl sulfides. Key strategies include the use of less hazardous solvents, recyclable catalysts, and thiol-free protocols to avoid the use of toxic and malodorous thiols. acs.orgresearchgate.net

For instance, copper-catalyzed C-S bond formation has been successfully performed in water, a green solvent, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org The development of heterogeneous, recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, which is both economically and environmentally advantageous. nanomaterchem.com Thiol-free methods, where the sulfur atom is sourced from reagents like elemental sulfur (S₈) or sodium thiosulfate (B1220275) (Na₂S₂O₃), represent another green alternative that circumvents the problems associated with volatile thiols. organic-chemistry.orgnanomaterchem.com

Large-Scale Preparations and Industrial Synthesis Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale introduces new challenges related to cost, safety, efficiency, and waste management. The patented method for producing aryl chloromethyl sulfides is well-suited for large-scale production due to its high yields and use of relatively inexpensive starting materials. google.com

Key industrial considerations include:

Process Safety: Reagents like bromochloromethane must be handled with appropriate engineering controls. The potential carcinogenicity of related compounds like chloromethyl methyl ether (MOMCl) necessitates careful handling and process design to minimize operator exposure. google.comnih.gov

Reactor Design: For exothermic reactions, appropriate heat management is crucial. Continuous flow reactors are increasingly being adopted for the production of hazardous chemicals as they offer better control over reaction parameters and temperature, and minimize the volume of hazardous material present at any given time. google.com

Waste Management: A process that minimizes waste, such as the wastewater-free process described for related 4-chlorophenyl-sulfonyl compounds, is highly desirable. google.com In the direct halogenation method, the primary byproduct is a salt (e.g., NaBr), which is more easily disposed of than organic byproducts. google.com

Atom Economy: The direct Sₙ2-type reaction between a mercaptide and a chloromethylating agent generally has a high atom economy, a key principle of green and industrial chemistry.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom attached to the methylene (B1212753) group in this compound is a good leaving group, making this position susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of the compound, allowing for the introduction of the 4-chlorophenylthiomethyl group onto a variety of substrates.

Solvolysis Studies and Solvent Effects

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, has been a subject of interest in physical organic chemistry to elucidate reaction mechanisms. A study on the solvolysis of chloromethyl phenyl sulfide and its p-chloro-derivative has been conducted across a wide range of hydroxylic solvents. buffalo.edu

Grunwald-Winstein Equation Applications in Solvolysis Kinetics

The Grunwald-Winstein equation is a powerful tool for investigating the mechanism of solvolysis reactions. It relates the rate of solvolysis of a substrate in different solvent systems to the ionizing power (Y) and nucleophilicity (N) of the solvents. The equation is given by:

log(k/k₀) = mY + lN

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

l is the sensitivity of the substrate to the solvent's nucleophilicity.

Role of Solvent Ionizing Power and Nucleophilicity in Reaction Rates

The rate of solvolysis of this compound is expected to be significantly influenced by the ionizing power and nucleophilicity of the solvent.

Solvent Ionizing Power (Y): Solvents with high ionizing power, such as those containing a high proportion of water or fluoroalcohols, are effective at stabilizing the developing carbocationic intermediate in an SN1-type mechanism. Therefore, an increase in the solvent's Y value would likely accelerate the solvolysis of this compound if the reaction proceeds through a dissociative pathway.

Solvent Nucleophilicity (N): In solvents that are more nucleophilic but less ionizing, an SN2 mechanism may be favored. In this case, the solvent molecule directly attacks the carbon atom bearing the chlorine, and the reaction rate will be more sensitive to the solvent's nucleophilicity.

Alkylation Reactions with Diverse Nucleophiles

This compound is a versatile alkylating agent, capable of reacting with a wide range of nucleophiles to introduce the 4-chlorophenylthiomethyl moiety. buffalo.edu The sulfur atom in thiols and thiolates is a particularly strong nucleophile, readily displacing the chloride to form a new carbon-sulfur bond. organic-chemistry.org

The general scheme for the alkylation of a nucleophile (Nu:) with this compound is as follows:

ClC₆H₄SCH₂Cl + Nu: → ClC₆H₄SCH₂Nu + Cl⁻

Examples of nucleophiles that can be alkylated include:

Amines (e.g., imidazole (B134444) derivatives) beilstein-journals.org

Thiolates

Carboxylates (e.g., acetate)

Enolates

Formation of Functionalized Derivatives via Substitution

The nucleophilic substitution reactions of this compound provide a route to a variety of functionalized derivatives with potential applications in organic synthesis and medicinal chemistry.

One documented example is its use as a starting reagent in the synthesis of (4-chlorophenylthio)methyl acetate (B1210297). buffalo.edu This reaction involves the displacement of the chloride ion by an acetate nucleophile.

Another application is in the microwave-assisted synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives, where it serves as an alkylating agent. buffalo.edu

Oxidative Transformations of the Sulfide Linkage

The sulfide group in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can alter the electronic properties and steric bulk of the molecule, which can be useful in the design of new compounds.

The oxidation typically proceeds in a stepwise manner:

Sulfide to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide to a sulfoxide.

Sulfoxide to Sulfone: Stronger oxidizing agents or more vigorous reaction conditions will further oxidize the sulfoxide to the sulfone.

Common oxidizing agents used for these transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). nih.govmdpi.com

Conversion to Sulfoxides and Sulfones

The oxidation proceeds in a stepwise manner. The initial oxidation of the sulfide yields the corresponding chloromethyl 4-chlorophenyl sulfoxide. Further oxidation of the sulfoxide leads to the formation of chloromethyl 4-chlorophenyl sulfone. This sequential oxidation highlights the presence of the sulfur atom in two different oxidation states (+0 in the sulfide, +2 in the sulfoxide, and +4 in the sulfone).

The conversion to these higher oxidation states is a common pathway for thioethers and is driven by the application of suitable oxidizing agents. The resulting sulfoxides and sulfones are themselves valuable synthetic intermediates. For instance, the analogous chloromethyl phenyl sulfone is a known stable compound. chemicalbook.com

Table 1: Oxidation Products of this compound

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

| This compound | Chloromethyl 4-chlorophenyl sulfoxide | +2 |

| Chloromethyl 4-chlorophenyl sulfoxide | Chloromethyl 4-chlorophenyl sulfone | +4 |

| This compound | Chloromethyl 4-chlorophenyl sulfone | +4 |

Selective Oxidation Methodologies

The selective oxidation of sulfides to either sulfoxides or sulfones is a well-established field in organic synthesis, and these general methods are applicable to this compound. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

To achieve selective oxidation to the sulfoxide, milder oxidizing agents or stoichiometric control of the oxidant is necessary to prevent overoxidation to the sulfone. Common reagents for this purpose include hydrogen peroxide in a controlled manner, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

For the complete oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents such as potassium permanganate, hydrogen peroxide in acetic acid, or peroxy acids like permonophthalic acid can effectively convert the sulfide directly to the sulfone. chemicalbook.com The related chloromethyl phenyl sulfide has been shown to be oxidized to its sulfone using permonophthalic acid. chemicalbook.com

Table 2: Common Reagents for the Oxidation of Sulfides

| Oxidizing Agent | Target Product | Typical Conditions |

| Hydrogen Peroxide (1 equiv.) | Sulfoxide | Stoichiometric control, often with a catalyst |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Chlorinated solvents, low temperatures |

| Potassium Permanganate (KMnO₄) | Sulfone | Excess reagent, often under acidic or basic conditions |

| Hydrogen Peroxide (excess) / Acetic Acid | Sulfone | Heating may be required |

| Permonophthalic acid | Sulfone |

Reactivity of the Aryl Moiety and Electrophilic Aromatic Substitution

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the chlorine atom and the chloromethylthio group (-SCH₂Cl).

Both the chloro group and the alkylthio group are known to be ortho, para-directing substituents. The chlorine atom is deactivating due to its inductive electron-withdrawing effect, which is stronger than its resonance electron-donating effect. The chloromethylthio group is also generally considered deactivating due to the electron-withdrawing nature of the chloromethyl substituent, although the sulfur atom can donate electron density to the ring via resonance.

The interplay of these two ortho, para-directing groups determines the positions of further substitution. The possible positions for electrophilic attack are ortho and meta to the chlorine atom (and ortho and para to the -SCH₂Cl group). Given that both groups direct to the same positions (C2/C6 and C3/C5 relative to the sulfur-bearing carbon), the substitution pattern will depend on the relative activating/deactivating strengths of the two groups and the steric hindrance posed by them. In a study involving the synthesis of α-haloalkyl esters, the 4-chlorophenyl group was initially chosen over an unsubstituted phenyl group to prevent ring halogenation, suggesting the ring is susceptible to electrophilic attack. researchgate.net

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Directing Effect | Activating/Deactivating |

| -Cl (Chloro) | Halogen | ortho, para | Deactivating |

| -SCH₂Cl (Chloromethylthio) | Alkylthio derivative | ortho, para | Deactivating |

Mechanistic Investigations of Reactions Involving Chloromethyl 4 Chlorophenyl Sulfide

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for unraveling the step-by-step sequence of events in a chemical reaction. For reactions involving chloromethyl 4-chlorophenyl sulfide (B99878), monitoring the rate of reaction under various conditions (e.g., changes in solvent, temperature, and concentration of reactants) provides valuable data for proposing and validating mechanistic hypotheses.

The solvolysis of chloromethyl 4-chlorophenyl sulfide has been a subject of such kinetic investigations. sigmaaldrich.com By studying its reaction in a wide array of hydroxylic solvents, researchers can determine the sensitivity of the reaction rate to the solvent's nucleophilicity and ionizing power. This type of analysis, often employing the Grunwald-Winstein equation, helps to distinguish between different mechanistic pathways, such as SN1 and SN2. For instance, a strong dependence of the reaction rate on the solvent's ionizing power would suggest a mechanism with significant charge separation in the transition state, characteristic of an SN1-like process. Conversely, a greater dependence on solvent nucleophilicity would point towards an SN2-like mechanism.

Kinetic studies on the oxidation of related aryl methyl sulfides have also provided mechanistic insights that can be extrapolated to this compound. For example, the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane (B1199080) was found to follow second-order kinetics. rsc.org The influence of the solvent on the reaction rate was analyzed using Grunwald-Winstein and Kamlet-Taft parameters to understand the nature of the transition state. rsc.org Such studies revealed that the oxidation can proceed through a concerted mechanism or, in more polar solvents, a two-step process involving a betaine (B1666868) intermediate. rsc.org These findings highlight the importance of the solvent in dictating the mechanistic pathway.

Furthermore, kinetic investigations into sulfur-transfer reactions from titanocene (B72419) (poly)sulfides to sulfenyl chlorides have demonstrated the influence of solvent polarity and reactant electronics on the reaction rates. ed.ac.uk Although not directly involving this compound, these studies on similar sulfur-containing compounds provide a framework for understanding the factors that govern the reactivity of the sulfur atom in nucleophilic substitution reactions.

Role of Carbocation Intermediates in Solvolysis Processes

The solvolysis of this compound can potentially proceed through the formation of a carbocation intermediate, specifically the (4-chlorophenylthio)methyl cation. The stability of this carbocation is a key factor in determining whether the reaction follows an SN1-type pathway. The sulfur atom, with its lone pairs of electrons, can play a crucial role in stabilizing an adjacent positive charge through resonance.

While direct observation of the carbocation derived from this compound might be challenging, studies on analogous systems provide strong evidence for the existence of such intermediates in solvolysis reactions. For instance, the solvolysis of other alkyl halides has been shown to proceed via multiple intermediate stages, including contact ion-pairs, solvent-separated ion-pairs, and free carbocations. The nature of the products formed, including their stereochemistry and any rearrangement products, can serve as indicators of the involvement of carbocationic species.

In the case of this compound, the presence of the electron-withdrawing chloro substituent on the phenyl ring would be expected to destabilize the carbocation to some extent compared to an unsubstituted phenylthio group. However, the stabilizing effect of the sulfur atom is likely to be significant. The comparison of solvolysis rates and products with those of similar substrates lacking the sulfur atom can help to quantify the extent of this neighboring group participation.

The trapping of proposed carbocation intermediates with various nucleophiles is another experimental strategy to confirm their existence. The distribution of products obtained from these trapping experiments can provide detailed information about the structure and reactivity of the carbocation.

Mechanistic Pathways of Sulfur-Mediated Transformations

The sulfur atom in this compound is not merely a passive spectator in its reactions. It can actively participate in and mediate a variety of chemical transformations. This involvement is often due to the nucleophilicity of the sulfur atom and its ability to exist in multiple oxidation states.

One important class of sulfur-mediated transformations is the Pummerer reaction and its vinylogous counterparts. acs.org While the classic Pummerer reaction involves the rearrangement of a sulfoxide (B87167), the underlying principles of forming a sulfur-stabilized cation (a thionium (B1214772) ion) are relevant. In reactions of this compound, the departure of the chloride ion can be assisted by the sulfur atom, leading to an intermediate that is structurally analogous to those seen in Pummerer-type rearrangements. This intermediate can then be attacked by a nucleophile at the carbon atom.

Furthermore, the sulfur atom can act as a nucleophile itself. For instance, in the presence of a suitable electrophile, the sulfur atom of this compound could potentially react to form a sulfonium (B1226848) salt. The subsequent reactions of this sulfonium salt would then fall under the umbrella of sulfur-mediated transformations.

Mechanistic investigations into the NH-sulfoximination of sulfides provide another example of the diverse reactivity of sulfur. rsc.org These studies have proposed the formation of λ6-sulfanenitrile intermediates, which were identified through spectroscopic techniques. rsc.org Although this specific reaction may not be directly applicable to this compound without prior modification, it illustrates the rich and complex chemistry that the sulfur atom can facilitate.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, computational methods can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize the electronic structures of key species.

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions. By performing DFT calculations, researchers can locate the transition state structures for proposed reaction steps and calculate their corresponding activation energies. This information is crucial for determining the feasibility of a particular mechanistic pathway.

For reactions of this compound, DFT calculations could be employed to:

Model the SN1 and SN2 pathways for its solvolysis, comparing the activation barriers for the two mechanisms.

Investigate the structure and stability of the (4-chlorophenylthio)methyl carbocation and other potential intermediates.

Explore the energy profiles for sulfur-mediated transformations, identifying the key transition states and intermediates.

For example, DFT calculations have been successfully used to study the transition states in the reaction of trichloromethyl pyrimidine (B1678525) with thiophenolate, providing a detailed energy profile for the transformation. rsc.orgresearchgate.net Similar computational studies on this compound would undoubtedly provide a deeper understanding of its reactivity.

The concept of the σ-hole has emerged as a key principle for understanding non-covalent interactions involving halogen atoms. A σ-hole is a region of positive electrostatic potential on the outermost portion of a covalently bonded halogen atom, located along the axis of the bond. researchgate.net This positive region can engage in attractive interactions with nucleophiles, a phenomenon known as halogen bonding.

In certain molecular contexts, particularly when the halogen is attached to an electron-withdrawing group, the σ-hole can be sufficiently positive to render the halogen atom electrophilic. This can lead to unusual reactivity, where the halogen atom itself is attacked by a nucleophile.

Computational studies, often using methods like MP2, are employed to calculate the molecular electrostatic potential (MEP) on the surface of a molecule and identify the presence and magnitude of σ-holes. rsc.orgresearchgate.net For this compound, the chlorine atom of the chloromethyl group is attached to a carbon that is, in turn, bonded to the electron-withdrawing 4-chlorophenylthio group. This arrangement could potentially lead to the formation of a σ-hole on this chlorine atom.

The analysis of σ-holes and the potential for electrophilic chlorine behavior could reveal novel mechanistic pathways for reactions of this compound. For instance, a nucleophile might interact with the chlorine atom, leading to a halogen-bond-mediated reaction or even the abstraction of the chlorine as a positive ion (Cl+), though the latter is less common for chlorine compared to bromine and iodine. DFT calculations can be used to explore the feasibility of such pathways and compare their energetics with more conventional mechanisms. Studies on related systems have shown that σ-holes on chlorine can indeed promote electrophilic behavior, leading to reactions with sulfur nucleophiles. rsc.orgresearchgate.net

Spectroscopic Characterization Methodologies for Chloromethyl 4 Chlorophenyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Chloromethyl 4-chlorophenyl sulfide (B99878), both ¹H and ¹³C NMR are instrumental in confirming its structural integrity.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of Chloromethyl 4-chlorophenyl sulfide, distinct signals are expected for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The aromatic region will typically display a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho and meta to the sulfur atom are chemically non-equivalent and will likely appear as two distinct doublets. The methylene protons of the -SCH₂Cl group are expected to appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the adjacent sulfur and chlorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons (ortho to -S-) |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (meta to -S-) |

| ~ 4.8 - 5.0 | Singlet | 2H | -SCH₂Cl |

Note: The chemical shift values are predictions based on the analysis of similar structures and are subject to solvent effects and the specific spectrometer frequency used for analysis.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be expected to show four signals for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring, and one signal for the chloromethyl carbon. The carbon attached to the sulfur atom and the carbon bearing the chlorine atom in the phenyl ring will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 138 | Aromatic C (C-S) |

| ~ 132 - 135 | Aromatic C (C-Cl) |

| ~ 129 - 131 | Aromatic C (ortho to -S-) |

| ~ 128 - 130 | Aromatic C (meta to -S-) |

| ~ 45 - 50 | -SCH₂Cl |

Note: The chemical shift values are predictions based on established correlation tables and may vary based on experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and the C-S and C-Cl stretching vibrations. The NIST WebBook indicates the availability of an IR spectrum for this compound, which would confirm these assignments. nist.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Methylene C-H Stretch |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1100 | Medium | C-Cl (Aromatic) Stretch |

| ~ 750 - 650 | Strong | C-S Stretch |

| ~ 700 - 600 | Strong | C-Cl (Alkyl) Stretch |

Note: These are expected ranges for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-S bond.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group Assignment |

| ~ 1600 | Aromatic Ring Breathing |

| ~ 1090 | Aromatic Ring Trigonal Bending |

| ~ 700 | C-S Stretch |

| ~ 650 | C-Cl Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook. nist.gov The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (193.09 g/mol ). sigmaaldrich.com The isotopic pattern of the molecular ion peak, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl), would be a key identifier.

The fragmentation pattern provides structural information. Key fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl group, or the cleavage of the C-S bond.

Table 5: Major Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 192/194/196 | [C₇H₆Cl₂S]⁺ (Molecular Ion) |

| 157/159 | [C₇H₆ClS]⁺ |

| 143/145 | [C₆H₄ClS]⁺ |

| 125 | [C₆H₄Cl]⁺ |

| 49 | [CH₂Cl]⁺ |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine atoms will result in characteristic isotopic patterns for the fragment ions.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Modern chromatography offers sophisticated methods for analyzing complex mixtures and assessing the purity of chemical compounds. For sulfur-containing organic molecules like this compound, HPLC and GC-MS are indispensable analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile or thermally labile compounds. For this compound and its derivatives, reversed-phase HPLC is a commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase to achieve separation based on the hydrophobicity of the analytes.

A typical HPLC method for the analysis of a related compound, 4-chlorophenyl methyl sulfide, involves a reversed-phase C18 column. indexcopernicus.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For mass spectrometry detection, formic acid is preferred as it is volatile. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to a region where the aromatic ring of the compound absorbs significantly, such as 260 nm. indexcopernicus.com

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase, flow rate, and column temperature. Method validation is a critical step to ensure the reliability of the analytical results, encompassing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). oup.com For instance, in the analysis of oil-soluble organosulfur compounds, HPLC methods have demonstrated excellent linearity with correlation coefficients (r) greater than 0.999 and average recoveries ranging from 80.23% to 106.18%. oup.com The limits of detection for similar organosulfur compounds can range from 0.11 to 3.16 μg/mL. oup.com

Table 1: Illustrative HPLC Conditions for Analysis of Related Aryl Sulfides

| Parameter | Condition | Reference |

| Column | Spherisorb® 5 ODS (C18), 15 x 0.46 cm | indexcopernicus.com |

| Mobile Phase | Water and Tetrahydrofuran (THF) mixture | indexcopernicus.com |

| Flow Rate | 0.5 mL/min | indexcopernicus.com |

| Detection | UV at 260 nm | indexcopernicus.com |

| Alternative Column | Newcrom R1 (C18) | sielc.com |

| Alternative Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

This table presents typical conditions based on the analysis of structurally similar compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A common column used for the analysis of sulfur-containing compounds is a low-bleed, non-polar column like a Restek™ Rtx™-1. thermofisher.com

After separation in the GC column, the individual compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The fragmentation pattern provides valuable structural information. For this compound, key fragments would likely arise from the cleavage of the C-S and C-Cl bonds. By analyzing the mass spectrum, it is possible to confirm the identity of the compound and elucidate the structure of unknown derivatives. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of specific target compounds. thermofisher.com

Table 2: Typical GC-MS Parameters for Organosulfur Compound Analysis

| Parameter | Condition | Reference |

| Column | Restek™ Rtx™-1, 60 m × 0.32 mm × 5 µm | thermofisher.com |

| Carrier Gas | Helium at a constant flow rate | f1000research.com |

| Injection Mode | Split or Splitless | f1000research.com |

| Ionization Mode | Electron Ionization (EI) | whitman.edu |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | thermofisher.comacs.org |

| Alternative Detector | Sulfur Chemiluminescence Detector (SCD) for sulfur-specific detection | thermofisher.com |

This table provides general parameters that serve as a starting point for method development for the analysis of this compound.

Theoretical and Computational Studies of Chloromethyl 4 Chlorophenyl Sulfide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for interpreting its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For chloromethyl 4-chlorophenyl sulfide (B99878), the HOMO would likely be localized on the sulfur atom and the phenyl ring due to the presence of lone pair electrons and the π-system, which are generally higher in energy. The LUMO would be expected to be distributed over the chloromethyl group and the aromatic ring, particularly the anti-bonding orbitals associated with the C-Cl and C-S bonds.

Table 1: Illustrative Frontier Molecular Orbital Energies

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The specific values for chloromethyl 4-chlorophenyl sulfide would require dedicated computational studies.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which can reveal important information about intramolecular and intermolecular interactions, such as hyperconjugation.

In the case of this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the sulfur and chlorine atoms to the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. For instance, an interaction between a lone pair on the sulfur atom (donor) and the antibonding orbital of the C-Cl bond (acceptor) would be a key feature.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory

This table shows a hypothetical representation of the significant donor-acceptor interactions that NBO analysis would reveal for this compound. The stabilization energy E(2) quantifies the strength of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | σ(C-Cl) | Data not available |

| LP (Cl) | σ(C-S) | Data not available |

| π (C=C) | π(C=C) | Data not available |

| LP (S) | σ(C-H) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the sulfur and chlorine atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The hydrogen atoms of the chloromethyl group and the aromatic ring would likely exhibit a positive potential.

Prediction of Reactivity and Selectivity Based on Electronic Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and selectivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to a harder molecule.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors would provide a quantitative measure of the reactivity of this compound.

Table 3: Illustrative Global Reactivity Descriptors

This table provides a template for the kind of data that would be derived from the HOMO and LUMO energies.

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity Index (ω) | χ2/(2η) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility and preferred shapes of a molecule.

For this compound, MD simulations could be used to explore the rotational barriers around the C-S bonds and to identify the most stable conformations of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. The simulations would reveal the distribution of dihedral angles and the relative energies of different conformers.

Applications of Chloromethyl 4 Chlorophenyl Sulfide in Organic Synthesis

Reagent for Carbon-Carbon Bond Formation

The ability to form carbon-carbon bonds is fundamental to organic chemistry. Chloromethyl 4-chlorophenyl sulfide (B99878) provides a platform for achieving this transformation through various strategies.

α-Methylenation Reactions

α-Methylenation, the introduction of a methylene (B1212753) group (CH₂) adjacent to a carbonyl group, is a key transformation in the synthesis of many natural products and pharmaceuticals. While specific detailed research findings on the direct use of chloromethyl 4-chlorophenyl sulfide for α-methylenation are not extensively documented in readily available literature, the analogous compound, chloromethyl methyl sulfide (CH₃SCH₂Cl), is a well-established reagent for this purpose. The general principle involves the deprotonation of a ketone or ester to form an enolate, which then acts as a nucleophile, attacking the electrophilic chloromethyl sulfide. The resulting α-thiomethylated product can then be oxidized and subsequently eliminated to generate the desired α,β-unsaturated carbonyl compound. Given the structural similarity, it is plausible that this compound could be employed in a similar capacity.

Cyclopropanation Strategies

Cyclopropane rings are important structural motifs found in numerous biologically active molecules. The formation of these three-membered rings often involves the reaction of a carbene or carbenoid with an alkene. While direct, detailed examples of this compound being used as a precursor for a carbene in cyclopropanation reactions are not prominently featured in primary literature, the generation of carbenes from related sulfur-containing compounds is a known strategy. For instance, treatment of α-chloro sulfides with a strong base can lead to the formation of a carbene through α-elimination. This suggests a potential, albeit less common, pathway for this compound to participate in cyclopropanation reactions. More conventional methods for cyclopropanation often utilize reagents like diiodomethane (B129776) in the Simmons-Smith reaction or diazo compounds with metal catalysts. ethz.ch

Protective Group Chemistry: Formation of Methylthiomethyl (MTM) Ethers and Esters

Protecting sensitive functional groups is a critical aspect of multi-step organic synthesis. This compound is analogous to chloromethyl methyl sulfide, a reagent widely used to introduce the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids. wikipedia.org The MTM group is valued for its stability under a variety of reaction conditions and its selective removal.

The formation of MTM ethers involves the reaction of an alcohol with this compound in the presence of a base. Similarly, MTM esters are formed from the reaction of a carboxylic acid with the reagent. wikipedia.org The resulting (4-chlorophenyl)thiomethyl ethers and esters are stable to many reagents that would otherwise react with the free hydroxyl or carboxyl groups. Deprotection can typically be achieved under specific conditions, such as treatment with mercury(II) chloride or other soft Lewis acids.

Precursor in the Synthesis of α-Haloalkyl Esters

Research has demonstrated the utility of α-arylthioalkyl esters as precursors for the synthesis of α-haloalkyl esters. researchgate.net In this context, (4-chlorophenylthio)methyl esters, which can be prepared from this compound and a carboxylic acid, serve as valuable intermediates. researchgate.net The conversion of the α-arylthioalkyl ester to the corresponding α-haloalkyl ester can be achieved by selective cleavage of the carbon-sulfur bond using reagents like sulfuryl chloride (SO₂Cl₂) or bromine (Br₂). researchgate.net This methodology provides a route to α-chloro- or α-bromoalkyl esters, which are themselves useful synthetic intermediates.

Utility as an Electrophilic Synthon

A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This compound can be considered an electrophilic synthon for the "(4-chlorophenylthio)methyl" group. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of the adjacent chlorine and sulfur atoms. This allows it to react with a wide variety of nucleophiles.

For example, it can be used as an alkylating agent. sigmaaldrich.com In a study involving the microwave-assisted synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives, this compound was employed as an alkylating reagent. sigmaaldrich.com This highlights its role in introducing the (4-chlorophenylthio)methyl moiety onto a nitrogen nucleophile.

Role as an Acyl Carbanion Equivalent and Phenylthiocarbene Source

The concept of an acyl carbanion equivalent allows for the reversal of the normal polarity of a carbonyl group, enabling it to act as a nucleophile. While not a direct acyl carbanion, the lithiated derivative of a thioacetal can function as such. Although direct evidence for this compound being used for this purpose is scarce, related structures are employed in this manner.

Similarly, the generation of a phenylthiocarbene from this compound would likely require treatment with a strong, non-nucleophilic base to induce α-elimination of HCl. This carbene could then, in principle, undergo typical carbene reactions such as cyclopropanation or C-H insertion. However, this application is not a commonly cited use of this specific reagent in the available scientific literature.

Potential in Pesticide Chemistry as an Active Ingredient or Intermediate

While this compound is not currently registered as an active ingredient in commercial pesticides, its structural components are present in various compounds that have been investigated for pesticidal properties. The presence of a chlorinated aromatic ring and a sulfur-containing functional group are features commonly found in molecules exhibiting fungicidal, insecticidal, and herbicidal activities. This suggests that this compound holds potential as a valuable intermediate in the synthesis of new agrochemicals.

Research into related organochlorine and organosulfur compounds has demonstrated the utility of the 4-chlorophenylthio moiety in creating biologically active molecules. For instance, the oxidation of the sulfide group to a sulfone can lead to compounds with enhanced pesticidal effects. Studies have been conducted on derivatives of bromodichloromethyl-4-chlorophenyl sulfone and trichloromethyl-4-chlorophenyl sulfone, which have shown promise as potential pesticides. researchgate.netresearchgate.net These investigations highlight the importance of the 4-chlorophenyl sulfonyl group, which can be derived from the corresponding sulfide, in the design of new active ingredients.

Although direct evidence of this compound's use in creating commercial pesticides is not available in public literature, its chemical reactivity makes it a plausible starting material for the synthesis of novel compounds for screening in pesticide discovery programs. The chloromethyl group is a key functional handle that allows for the attachment of this molecule to other chemical structures, thereby enabling the generation of diverse libraries of potential agrochemicals.

The following tables present data on the pesticidal activity of compounds that are structurally related to this compound, illustrating the potential of this chemical class in pesticide research.

Table 1: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives nih.gov

| Compound | Concentration (mM) | Inhibition of Bentgrass (%) |

| 2d | 1 | Good activity |

| 2o | 1 | As active as clomazone (B1669216) and flumioxazin |

Table 2: Insecticidal Activity of Pyrimido[2,1-b]quinazoline Derivative nih.gov

| Compound | Target Pest | Activity |

| DHPM3 | Anopheles arabiensis (larvae) | 100% mortality |

Table 3: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Compounds usda.gov

| Compound | Target Weed | Activity |

| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | Good activity, comparable to clomazone |

These findings on related compounds underscore the potential of the 4-chlorophenyl sulfide and its derivatives in the ongoing search for new and effective crop protection agents.

Environmental Fate and Risk Assessment Research of Chloromethyl 4 Chlorophenyl Sulfide

Methodologies for Assessing Environmental Transport and Distribution

The environmental transport and distribution of a chemical substance are influenced by its inherent physicochemical properties. For a compound like Chloromethyl 4-chlorophenyl sulfide (B99878), a combination of analytical techniques and field studies would be necessary to determine its movement and partitioning in the environment.

Analytical Methods

A crucial first step is the development of reliable analytical methods for detecting and quantifying the compound in various environmental matrices like water, soil, air, and biological tissues. Techniques analogous to those used for chlorophenols and other chlorinated hydrocarbons would be adapted. These often involve:

Sample Extraction: Methods such as liquid-liquid extraction, solid-phase extraction (SPE), or solid-phase microextraction (SPME) would be optimized to isolate the target compound from complex environmental samples.

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to separate the compound from other substances in the extracted sample.

Detection: Sensitive detectors like mass spectrometry (MS) or an electron capture detector (ECD) are typically coupled with chromatography to identify and quantify the compound, even at low concentrations. nih.gov

Field and Laboratory Studies

Once analytical methods are established, a combination of field monitoring and laboratory experiments would be conducted to understand the compound's behavior in the environment. These studies would aim to determine key environmental fate parameters.

Interactive Table: Key Physicochemical Properties and Environmental Fate Parameters

The following table outlines important parameters that would need to be determined for Chloromethyl 4-chlorophenyl sulfide. The values provided are hypothetical and for illustrative purposes, based on what might be expected for a chlorinated organosulfur compound.

Modeling Approaches for Chemical Fate in Multimedia Environments

Multimedia fate models are essential tools for predicting the environmental distribution and persistence of chemicals. eolss.net These models use the physicochemical properties of a substance, along with environmental parameters, to simulate its movement and transformation in interconnected environmental compartments such as air, water, soil, and biota. epa.goveolss.net

For a substance like this compound, a tiered modeling approach would likely be employed:

Level I Models: These are the simplest models, calculating the equilibrium distribution of a chemical in a closed environment. They provide a basic understanding of where the chemical is likely to accumulate.

Level II Models: These models also assume equilibrium but include advective transport and degradation processes, offering a more dynamic view of the chemical's fate.

Level III Models: These are steady-state, non-equilibrium models that provide a more realistic picture of a chemical's environmental concentrations by considering intermedia transport rates.

Level IV Models: These are unsteady-state, non-equilibrium models that can simulate changes in chemical concentrations over time, which is particularly useful for assessing the impact of spills or changing emission rates.

Hazard Assessment Frameworks and Metrics for Chemical Substances

Hazard assessment is a critical component of risk evaluation, aiming to identify the potential for a chemical to cause harm to human health or the environment. nih.gov For a new or data-poor substance like this compound, a structured hazard assessment framework would be followed.

Hazard Identification

This step involves identifying the types of adverse effects a chemical can cause. For a chlorinated organic compound, potential hazards could include:

Toxicity to aquatic organisms (fish, invertebrates, algae)

Toxicity to terrestrial organisms (soil invertebrates, plants)

Bioaccumulation potential

Persistence in the environment

Potential for long-range environmental transport

Dose-Response Assessment

This involves quantifying the relationship between the dose of the chemical and the incidence of adverse effects. This data is typically generated through laboratory-based ecotoxicity testing.

Interactive Table: Illustrative Ecotoxicity Test Data

The following table presents hypothetical ecotoxicity data that would be generated for this compound.

Risk Characterization

In this final step, the information from the hazard identification and dose-response assessment is combined with exposure assessment data to estimate the probability of adverse effects occurring in the environment.

Research on Degradation Pathways and Persistence in Environmental Compartments

Understanding how a chemical breaks down in the environment is crucial for assessing its persistence and long-term impact. For this compound, research would focus on three primary degradation pathways:

Biodegradation: This involves the breakdown of the chemical by microorganisms. Studies would investigate both aerobic and anaerobic degradation. Given its chlorinated structure, reductive dechlorination under anaerobic conditions could be a significant pathway. usgs.gov The presence of a sulfide group might also influence microbial degradation.

Photodegradation: This is the breakdown of the chemical by sunlight. The aromatic rings in the molecule suggest that it may absorb UV radiation and undergo direct or indirect photolysis in water and the atmosphere.

Hydrolysis: This is the breakdown of the chemical by reaction with water. The chloromethyl group may be susceptible to hydrolysis, potentially leading to the formation of an alcohol and hydrochloric acid.

The persistence of the compound would be quantified by its half-life in different environmental compartments (soil, water, sediment, and air). A long half-life would indicate that the compound is persistent and has a greater potential to cause long-term environmental problems. taylorfrancis.com

Strategies for Waste Minimization and Responsible Management in Research and Industry

Responsible management of chemicals throughout their lifecycle is essential to minimize environmental release and impact. theenvironmentalblog.orgpurkh.com For a substance like this compound, this would involve a multi-faceted approach.

In Research and Development:

Green Chemistry Principles: Applying principles of green chemistry in the synthesis and use of the compound can significantly reduce waste and the use of hazardous substances. purkh.com

Microscale Techniques: Conducting experiments on a smaller scale reduces the volume of chemicals used and waste generated. temple.edu

Substitution: Where possible, substituting hazardous chemicals with less harmful alternatives is a key strategy. temple.eduudel.edu

In Industrial Production and Use:

Process Optimization: Optimizing manufacturing processes to improve efficiency and minimize the generation of by-products and waste streams is crucial. purkh.com

Waste Treatment and Recycling: Implementing effective wastewater treatment technologies to remove the compound before discharge is essential. nexocode.com Exploring opportunities for recycling and reusing waste streams can also minimize environmental impact. purkh.com

Closed-Loop Systems: Designing manufacturing facilities with closed-loop systems for resources like water can significantly reduce consumption and wastewater generation. nexocode.com

End-of-Life Management:

Proper Disposal: Ensuring that any unused chemical or waste containing the compound is disposed of in accordance with hazardous waste regulations is critical. udel.edu

Inventory Management: Maintaining accurate chemical inventories and using older stock first can prevent chemicals from expiring and becoming waste. temple.edu

By implementing these strategies, the environmental risks associated with the research, production, and use of this compound can be effectively managed.

Q & A

Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?

Q. What theoretical frameworks guide the design of this compound-based probes for studying sulfur-mediated biological pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.